BenchChemオンラインストアへようこそ!

1,1'-BI(Cyclopropyl)-1-amine

Lipophilicity Drug-likeness Permeability

1,1'-BI(Cyclopropyl)-1-amine (CAS 882489-65-8, IUPAC: 1-cyclopropylcyclopropan-1-amine) is a primary aliphatic amine (C₆H₁₁N, MW 97.16 g/mol) featuring two directly connected cyclopropyl rings that form a rigid, sp³-rich bicyclic scaffold with a quaternary carbon center bearing the amine group. The compound belongs to the cyclopropylamine class, a privileged structural motif present in over 18 FDA-approved drugs between 2012-2018.

Molecular Formula C6H11N
Molecular Weight 97.16 g/mol
CAS No. 882489-65-8
Cat. No. B1512813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-BI(Cyclopropyl)-1-amine
CAS882489-65-8
Molecular FormulaC6H11N
Molecular Weight97.16 g/mol
Structural Identifiers
SMILESC1CC1C2(CC2)N
InChIInChI=1S/C6H11N/c7-6(3-4-6)5-1-2-5/h5H,1-4,7H2
InChIKeyRTSBJFZXDBBUSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-BI(Cyclopropyl)-1-amine (CAS 882489-65-8): A Structurally Constrained Primary Amine Building Block for Medicinal Chemistry and Drug Discovery


1,1'-BI(Cyclopropyl)-1-amine (CAS 882489-65-8, IUPAC: 1-cyclopropylcyclopropan-1-amine) is a primary aliphatic amine (C₆H₁₁N, MW 97.16 g/mol) featuring two directly connected cyclopropyl rings that form a rigid, sp³-rich bicyclic scaffold with a quaternary carbon center bearing the amine group [1]. The compound belongs to the cyclopropylamine class, a privileged structural motif present in over 18 FDA-approved drugs between 2012-2018 [2]. Unlike simpler cyclopropylamine analogs, the direct C–C bond between the two strained rings creates a unique conformational constraint profile that distinguishes it from N-linked dicyclopropylamine (CAS 246257-69-2), methylene-bridged dicyclopropylmethanamine (CAS 13375-29-6), and mono-cyclopropyl cyclopropylamine (CAS 765-30-0) [3]. This compound is primarily procured as a research building block (typical purity ≥95%) for the synthesis of kinase inhibitors, epigenetic probes, and spirocyclic compound libraries .

Why Generic Substitution of 1,1'-BI(Cyclopropyl)-1-amine with Other Cyclopropylamines Fails in Lead Optimization Programs


Cyclopropylamine building blocks are not interchangeable in medicinal chemistry workflows because subtle differences in connectivity between the cyclopropyl rings and the amine group produce divergent physicochemical properties, conformational preferences, and metabolic liabilities [1]. The direct C–C bi-cyclopropyl architecture of 1,1'-BI(Cyclopropyl)-1-amine generates a quaternary carbon center with only one rotatable bond, delivering an XLogP3 of 0.4 that sits in a narrow, therapeutically desirable lipophilicity window distinct from both the more polar cyclopropylamine (LogP 0.07) and the more lipophilic dicyclopropylmethanamine (LogP 1.24) [2]. These property differences propagate into altered membrane permeability, CYP450 susceptibility, and off-target binding profiles when the amine is incorporated into a lead series [3]. Furthermore, the class of cyclopropylamines is known for mechanism-based (suicide) inhibition of cytochrome P450 enzymes via ring-opening of the cyclopropane upon N-oxidation, and the rate of this bioactivation depends critically on the steric and electronic environment around the nitrogen, which differs markedly between primary bi-cyclopropyl, N-cyclopropyl secondary, and methylene-bridged analogs [4]. Substituting one cyclopropylamine building block for another without re-optimizing the full scaffold therefore risks introducing unanticipated metabolic instability, altered selectivity, or toxicity liabilities.

Quantitative Differentiation Evidence for 1,1'-BI(Cyclopropyl)-1-amine Versus Closest Cyclopropylamine Analogs


Lipophilicity (XLogP3) Positioning: 1,1'-BI(Cyclopropyl)-1-amine Occupies a Narrow LogP Window Between Mono-Cyclopropyl and Methylene-Bridged Analogs

1,1'-BI(Cyclopropyl)-1-amine exhibits a computed XLogP3 of 0.4, placing it between cyclopropylamine (XLogP 0) and dicyclopropylmethanamine (measured LogP 1.24, predicted pKa 10.65±0.50) [1]. This intermediate lipophilicity arises from the direct C–C linkage of two cyclopropyl rings directly to the amine-bearing carbon, which creates a compact, partially shielded hydrophobic surface without the additional methylene spacer that elevates LogP in the dicyclopropylmethanamine series [2]. For lead optimization programs targeting CNS or intracellular targets where LogP must be tightly controlled (typically 1–3 for oral drugs), this compound offers a starting LogP approximately 0.8 units lower than the dicyclopropylmethanamine scaffold, reducing the risk of exceeding lipophilicity ceilings that correlate with promiscuity and poor developability [3].

Lipophilicity Drug-likeness Permeability

Conformational Rigidity: Reduced Rotatable Bond Count of 1,1'-BI(Cyclopropyl)-1-amine Versus Methylene-Bridged and N-Linked Analogs Confers Entropic Binding Advantages

1,1'-BI(Cyclopropyl)-1-amine possesses exactly one rotatable bond (the C–N bond of the primary amine), as computed by PubChem Cactvs [1]. In contrast, dicyclopropylmethanamine contains two rotatable bonds (the central C–C bonds to each cyclopropyl ring plus additional torsional freedom at the methylene), and N-cyclopropylcyclopropanamine likewise has two rotatable bonds [2]. The single rotatable bond in the bi-cyclopropyl scaffold arises because the direct C–C linkage between the cyclopropyl rings creates a quaternary sp³ carbon center that locks the relative orientation of the two rings, reducing the conformational search space upon target binding [3]. In drug design, each freely rotatable bond carries an estimated entropic penalty of 0.5–1.5 kcal/mol upon binding; thus, the reduction from two to one rotatable bond versus the closest analogs can translate to a meaningful gain in binding free energy for targets with sterically constrained binding pockets [4].

Conformational restriction Rotatable bonds Entropic binding

Structural Architecture Differentiation: The Direct C–C Bi-Cyclopropyl Core Creates a Quaternary sp³ Center Absent in All Common Cyclopropylamine Analogs

The defining structural feature of 1,1'-BI(Cyclopropyl)-1-amine is the direct covalent C–C bond between the two cyclopropyl rings, placing the primary amine on a quaternary carbon that is itself a ring atom of one cyclopropane [1]. This architecture is structurally distinct from all commonly procured cyclopropylamine analogs: dicyclopropylmethanamine inserts a methylene (–CH₂–) spacer between the methine carbon and the amine, creating a secondary carbon center with greater conformational flexibility; N-cyclopropylcyclopropanamine links the two rings through a secondary amine nitrogen, altering basicity and hydrogen-bonding capacity; and mono-cyclopropylamine lacks the second ring entirely [2]. The quaternary center in 1,1'-BI(Cyclopropyl)-1-amine introduces steric hindrance around the amine that can modulate nucleophilicity and protect against rapid N-dealkylation by CYP450 enzymes, a known metabolic liability of primary cyclopropylamines [3]. The Fsp³ (fraction of sp³-hybridized carbons) for this compound is 1.0 (all carbons are sp³), matching the maximum possible three-dimensionality, which correlates with improved clinical success rates [4].

Quaternary carbon sp³-rich scaffold Fsp³ Building block uniqueness

Predicted Metabolic Stability Advantage: Steric Shielding of the Primary Amine in 1,1'-BI(Cyclopropyl)-1-amine May Reduce CYP450-Mediated Bioactivation Relative to Less Hindered Cyclopropylamines

Cyclopropylamines are established mechanism-based inactivators (suicide substrates) of cytochrome P450 enzymes, with bioactivation proceeding through one-electron N-oxidation followed by cyclopropyl ring-opening to generate reactive intermediates that covalently modify the enzyme [1]. The rate of this bioactivation is sensitive to steric hindrance around the nitrogen atom: bulkier substituents slow the initial N-oxidation step [2]. In 1,1'-BI(Cyclopropyl)-1-amine, the primary amine is directly attached to a quaternary carbon that is part of a cyclopropyl ring, with the second cyclopropyl ring providing additional steric bulk in close proximity. This contrasts with cyclopropylamine (CAS 765-30-0), where the amine is attached to a less hindered secondary carbon, and with dicyclopropylmethanamine, where the methylene spacer moves the cyclopropyl bulk further from the nitrogen [3]. While direct comparative metabolic stability data (t½ in human liver microsomes) for the free amine form of 1,1'-BI(Cyclopropyl)-1-amine is not publicly available, the structure-activity principles established in the cyclopropylamine metabolism literature predict that the quaternary α-carbon shielding in this compound should attenuate CYP-mediated bioactivation compared to cyclopropylamine and dicyclopropylmethanamine .

Metabolic stability CYP450 Bioactivation Suicide inhibition

Application in Epigenetic Probe Development: 1-Substituted Cyclopropylamine Scaffolds Including Bi-Cyclopropyl Amines Are Validated Warheads for Irreversible LSD1/KDM1A Inhibition

1-Substituted cyclopropylamine derivatives constitute a validated class of irreversible inhibitors of histone demethylase KDM1A (LSD1), an established oncology target [1]. Vianello et al. (2014) demonstrated that compounds substituted on the cyclopropyl core moiety covalently inhibit KDM1A and achieve selectivity over human monoamine oxidases MAO A and MAO B through the introduction of bulkier substituents on the cyclopropylamine ring [2]. While the specific biological activity data (IC₅₀) for 1,1'-BI(Cyclopropyl)-1-amine against KDM1A or MAO enzymes is not publicly disclosed, the compound's structural features—a primary amine on a cyclopropyl ring with a second cyclopropyl substituent at the 1-position—align precisely with the pharmacophore requirements identified in the Vianello SAR study, where 1-aryl and 1-alkyl cyclopropylamines showed KDM1A inhibitory activity with selectivity modulated by substituent size [3]. Patent literature further confirms that cyclopropylamine derivatives including bicyclic-substituted variants are claimed as LSD1 inhibitors for cancer treatment (WO2014058071A1, EP3626713A1) [4]. For procurement purposes, 1,1'-BI(Cyclopropyl)-1-amine offers a pre-constructed bi-cyclopropyl warhead that eliminates the need for multistep synthesis of the constrained cyclopropylamine core in LSD1 inhibitor programs.

LSD1/KDM1A Epigenetics Irreversible inhibition Cancer therapeutics

Physicochemical Property Profile: 1,1'-BI(Cyclopropyl)-1-amine Delivers a Balanced TPSA and Hydrogen Bond Profile for CNS Drug Design Compared to Secondary Amine and Methylene-Bridged Analogs

1,1'-BI(Cyclopropyl)-1-amine has a topological polar surface area (TPSA) of 26 Ų, one hydrogen bond donor (HBD = 1), and one hydrogen bond acceptor (HBA = 1), as computed by Cactvs/PubChem [1]. This profile is identical to dicyclopropylmethanamine (TPSA 26 Ų, HBD 1, HBA 1) but distinct from N-cyclopropylcyclopropanamine (secondary amine, TPSA 12 Ų, HBD 1, HBA 1) and cyclopropylamine (TPSA 26 Ų, HBD 1, HBA 1, but lower MW of 57.09) . Critically, the TPSA of 26 Ų falls well below the commonly cited threshold of 60–70 Ų for favorable passive blood-brain barrier permeation, while the balanced HBD/HBA count of 1/1 satisfies the CNS drug-likeness criteria (HBD ≤ 3, HBA ≤ 7) [2]. When compared to N-cyclopropylcyclopropanamine, which has a lower TPSA (12 Ų) due to the secondary amine having only one N–H bond, 1,1'-BI(Cyclopropyl)-1-amine retains a full primary amine for synthetic derivatization (amide coupling, reductive amination, urea formation) while maintaining CNS-favorable polarity [3].

CNS drug design TPSA Hydrogen bonding Blood-brain barrier

Optimal Procurement and Application Scenarios for 1,1'-BI(Cyclopropyl)-1-amine Based on Quantitative Differentiation Evidence


LSD1/KDM1A Epigenetic Inhibitor Lead Optimization: Pre-Assembled 1-Substituted Cyclopropylamine Warhead

Medicinal chemistry teams developing irreversible LSD1/KDM1A inhibitors can procure 1,1'-BI(Cyclopropyl)-1-amine as a direct-entry warhead scaffold that eliminates the need for multistep synthesis of the constrained cyclopropylamine core. The compound's 1-cyclopropyl substitution pattern on the cyclopropylamine ring maps directly onto the pharmacophore established by Vianello et al. (2014), where bulkier 1-substituents on the cyclopropylamine core were shown to enhance selectivity for KDM1A over MAO A and MAO B while maintaining covalent inhibition through FAD adduct formation [1]. The quaternary carbon center provides a unique substitution vector not accessible from cyclopropylamine or dicyclopropylmethanamine starting materials, and the Fsp³ of 1.0 supports the three-dimensionality associated with improved clinical candidate quality [2]. For fragment-based screening cascades, the MW of 97.16 g/mol (14 g/mol lighter than dicyclopropylmethanamine) provides additional molecular weight budget for growth vectors .

sp³-Rich Fragment Library Construction for Structure-Based Drug Design Targeting Protein-Protein Interfaces

Fragment-based drug discovery programs targeting flat, difficult-to-drug protein-protein interfaces benefit from building blocks with maximal three-dimensionality. 1,1'-BI(Cyclopropyl)-1-amine (Fsp³ = 1.0, all carbons sp³-hybridized) offers the highest possible fraction of saturated carbons in its molecular weight class [1]. The compound's single rotatable bond (versus two in dicyclopropylmethanamine and N-cyclopropylcyclopropanamine) minimizes conformational entropy loss upon binding, a critical advantage when screening against rigid protein surfaces where every kcal/mol of binding free energy matters [2]. The XLogP3 of 0.4 positions the compound favorably for aqueous solubility and minimizes the risk of hydrophobic aggregation that plagues more lipophilic fragment library members (e.g., dicyclopropylmethanamine at LogP 1.24) . When incorporated into a fragment library alongside its comparator building blocks, 1,1'-BI(Cyclopropyl)-1-amine provides a unique combination of low LogP, high Fsp³, and minimal rotatable bonds that is not duplicated by any single commercially available cyclopropylamine analog.

CNS-Penetrant Lead Series Requiring Tight Lipophilicity Control

For neuroscience programs where blood-brain barrier penetration must be balanced against metabolic stability and off-target promiscuity, the LogP of a building block amine significantly influences the final compound's ADME profile. 1,1'-BI(Cyclopropyl)-1-amine (XLogP3 0.4, TPSA 26 Ų, HBD 1, HBA 1) satisfies all key CNS drug-likeness criteria [1]. The compound's LogP is 0.84 units lower than dicyclopropylmethanamine (LogP 1.24), meaning that when this amine is coupled to a given carboxylic acid or electrophile, the resulting amide or amine product will be approximately 0.8 LogP units less lipophilic than the corresponding dicyclopropylmethanamine derivative—a difference that can determine whether a lead series remains within developable property space [2]. The boiling point of 136.1°C and density of 1.128 g/cm³ indicate acceptable physical handling properties for parallel synthesis workflows, and the hydrochloride salt form (CAS 882402-13-3) provides enhanced stability and aqueous solubility for high-throughput chemistry applications .

Kinase Inhibitor Scaffold Diversification via Quaternary Carbon-Enabled Vector Elaboration

The quaternary carbon center in 1,1'-BI(Cyclopropyl)-1-amine creates a sterically differentiated amine environment that can occupy kinase hinge-region or selectivity pockets differently than primary amines on secondary or tertiary carbons [1]. Patent and vendor literature indicates that 1,1'-bi(cyclopropyl)-1-amine hydrochloride serves as a precursor for kinase inhibitors and anticancer agents, with the strained cyclopropane rings potentially engaging in unique hydrophobic contacts within ATP-binding sites [2]. When compared to dicyclopropylmethanamine—which is used as an intermediate for the antihypertensive drug rilmenidine and CRF-1 antagonists—the direct bi-cyclopropyl architecture of 1,1'-BI(Cyclopropyl)-1-amine provides a shorter, more rigid connection between the two rings, which may access sterically distinct regions of a binding pocket . For kinase programs that have exhausted the SAR around simpler amine building blocks, this compound offers an underexplored vector for scaffold hopping and intellectual property generation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1'-BI(Cyclopropyl)-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.